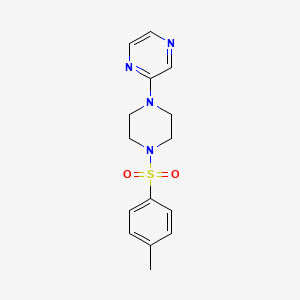
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide, also known as CTI, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CTI belongs to a class of compounds known as indole derivatives, which are known to exhibit a wide range of biological activities. In
Mécanisme D'action
The mechanism of action of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has been shown to inhibit the activity of several kinases, including Akt and MAPK, which are involved in cell proliferation and survival. Additionally, (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, making it a potential candidate for the treatment of inflammatory diseases. Additionally, (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has also been shown to inhibit the replication of several viruses, making it a potential candidate for antiviral therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide is its broad range of biological activities, making it a potential candidate for the treatment of various diseases. Additionally, (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide is relatively easy to synthesize and purify, making it readily available for laboratory experiments. However, one of the limitations of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide is its relatively low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide. One potential area of research is the development of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide-based therapies for the treatment of cancer and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide and its potential interactions with other compounds. Finally, the development of more water-soluble derivatives of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide could potentially overcome some of the limitations associated with its low solubility.
Méthodes De Synthèse
The synthesis of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide involves the reaction of 1-acetyl-3-(4-cyanothiophen-2-yl)indolin-2-one with hydrazine hydrate in the presence of acetic acid. This reaction yields (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide as a white solid with a melting point of 248-250°C. The purity of (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide can be confirmed using various analytical techniques such as NMR spectroscopy and HPLC.
Applications De Recherche Scientifique
(2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy. Additionally, (2S)-1-Acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide has been shown to inhibit the replication of several viruses, including HIV and HCV, making it a potential candidate for antiviral therapy.
Propriétés
IUPAC Name |
(2S)-1-acetyl-N-(4-cyanothian-4-yl)-2,3-dihydroindole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-12(21)20-14-5-3-2-4-13(14)10-15(20)16(22)19-17(11-18)6-8-23-9-7-17/h2-5,15H,6-10H2,1H3,(H,19,22)/t15-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNDWVNCDHDOGN-HNNXBMFYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C(CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1[C@@H](CC2=CC=CC=C21)C(=O)NC3(CCSCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[1-(3-Methylbut-2-enyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2372841.png)
![2-(4-Chlorobenzoyl)-6,7-dimethyl-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-10-one](/img/structure/B2372844.png)


![3-(2,5-dimethylphenyl)-5-ethyl-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2372849.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-((3,5-dimethylisoxazol-4-yl)methyl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2372855.png)




![(E)-3-(2-(benzo[d]oxazol-2-yl)hydrazono)-2,2-dimethylpropan-1-ol](/img/structure/B2372862.png)
